molecular formula C9H18ClNO2 B13581709 rac-tert-butyl(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylatehydrochloride

rac-tert-butyl(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylatehydrochloride

Cat. No.: B13581709
M. Wt: 207.70 g/mol
InChI Key: BTBRPUFESVKRIF-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride is a synthetic compound that belongs to the class of cyclopropane derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the cyclopropane ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through various methods such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Introduction of the Aminomethyl Group: This step may involve the use of a suitable amine and a protecting group strategy to ensure selective functionalization.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, rac-tert-butyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound may be explored for its potential pharmacological properties. The presence of the cyclopropane ring and aminomethyl group could impart biological activity, making it a candidate for drug discovery and development.

Industry

In the material science industry, this compound could be used in the synthesis of novel materials with unique properties. Its structural features may contribute to the development of new polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropane ring could influence the binding affinity and specificity of the compound, while the aminomethyl group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate: The free base form of the compound.

    (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid: A related compound lacking the tert-butyl group.

    Cyclopropane derivatives: Other cyclopropane-containing compounds with different substituents.

Uniqueness

rac-tert-butyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride is unique due to the combination of the cyclopropane ring, aminomethyl group, and tert-butyl ester. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

tert-butyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-4-6(7)5-10;/h6-7H,4-5,10H2,1-3H3;1H/t6-,7+;/m0./s1

InChI Key

BTBRPUFESVKRIF-UOERWJHTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H]1CN.Cl

Canonical SMILES

CC(C)(C)OC(=O)C1CC1CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.